molecular formula C23H18F3N5O4S2 B12753244 Carboxy darafenib CAS No. 1195873-54-1

Carboxy darafenib

Cat. No.: B12753244
CAS No.: 1195873-54-1
M. Wt: 549.5 g/mol
InChI Key: HYPIMGBMLINCMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carboxy darafenib involves the oxidative metabolism of darafenib. Darafenib is initially metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2C8, to form hydroxy-darafenib. Hydroxy-darafenib is then further oxidized by CYP3A4 to produce this compound .

Industrial Production Methods

Industrial production of this compound is not typically performed directly. Instead, it is produced as a metabolite during the metabolic processing of darafenib in the body. The primary focus in industrial settings is on the production of darafenib itself, which involves complex synthetic routes and stringent reaction conditions to ensure high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

Carboxy darafenib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Carboxy darafenib itself does not have a direct mechanism of action but is a product of the metabolic pathway of darafenib. Darafenib exerts its effects by inhibiting the BRAF-mutant kinase, which is involved in the MAPK/ERK signaling pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring the BRAFV600E mutation .

Properties

CAS No.

1195873-54-1

Molecular Formula

C23H18F3N5O4S2

Molecular Weight

549.5 g/mol

IUPAC Name

2-[5-(2-aminopyrimidin-4-yl)-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazol-2-yl]-2-methylpropanoic acid

InChI

InChI=1S/C23H18F3N5O4S2/c1-23(2,21(32)33)20-30-17(18(36-20)15-9-10-28-22(27)29-15)11-5-3-8-14(16(11)26)31-37(34,35)19-12(24)6-4-7-13(19)25/h3-10,31H,1-2H3,(H,32,33)(H2,27,28,29)

InChI Key

HYPIMGBMLINCMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F)C(=O)O

Origin of Product

United States

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